molecular formula C20H17N5O2 B11475971 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-4-yl)acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-4-yl)acetamide

Cat. No.: B11475971
M. Wt: 359.4 g/mol
InChI Key: LLHLCGCRRIHATI-UHFFFAOYSA-N
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Description

2-[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-4-yl)acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications, particularly as UV stabilizers and corrosion inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate through the reaction of o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.

    Substitution Reaction: The benzotriazole intermediate undergoes a substitution reaction with 4-methylphenol in the presence of a suitable base, such as sodium hydroxide, to form 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol.

    Acylation Reaction: The final step involves the acylation of the substituted benzotriazole with 4-pyridineacetyl chloride in the presence of a base like triethylamine, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole or pyridinyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-4-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV radiation.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized as a corrosion inhibitor in metal coatings and as an additive in lubricants to enhance performance and longevity.

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-4-yl)acetamide involves its interaction with molecular targets and pathways:

    UV Stabilization: The benzotriazole moiety absorbs UV radiation, preventing the breakdown of polymers and other materials.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to antimicrobial effects.

    Anticancer Activity: Potential mechanisms include the induction of apoptosis in cancer cells and inhibition of cell proliferation through interaction with specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: A simpler analog used primarily as a UV stabilizer.

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Known for its enhanced UV absorption and stability.

    2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Used in high-performance applications due to its superior UV stabilization properties.

Uniqueness

2-[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-4-yl)acetamide stands out due to its combination of benzotriazole, methylphenoxy, and pyridinylacetamide groups, which confer unique properties such as enhanced UV stabilization, potential bioactivity, and versatility in various applications.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-pyridin-4-ylacetamide

InChI

InChI=1S/C20H17N5O2/c1-14-6-7-19(27-13-20(26)22-15-8-10-21-11-9-15)18(12-14)25-23-16-4-2-3-5-17(16)24-25/h2-12H,13H2,1H3,(H,21,22,26)

InChI Key

LLHLCGCRRIHATI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=NC=C2)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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